molecular formula C11H9F3N2 B1405703 (2-(Trifluoromethyl)quinolin-4-yl)methanamine CAS No. 1185292-60-7

(2-(Trifluoromethyl)quinolin-4-yl)methanamine

Cat. No.: B1405703
CAS No.: 1185292-60-7
M. Wt: 226.2 g/mol
InChI Key: PWNGBSMTUJQKBY-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)quinolin-4-yl)methanamine (CAS 1185292-60-7) is a high-purity quinoline derivative supplied for advanced research and development applications. This compound features a benzannulated heterocyclic structure with a trifluoromethyl group at the 2-position and an aminomethyl group at the 4-position of the quinoline ring, yielding the molecular formula C 11 H 9 F 3 N 2 and a molecular weight of 226.20 . The structural motif of the 4-aminoquinoline is a recognized pharmacophore in medicinal chemistry, with documented utility in the development of therapeutic agents . The incorporation of the strongly electron-withdrawing trifluoromethyl group is a strategic modification in drug design, known to enhance key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets by influencing the molecule's lipophilicity and electronic characteristics . This makes this compound a valuable scaffold for constructing novel bioactive molecules. This compound serves as a versatile building block in organic synthesis and drug discovery efforts. Research into related quinoline compounds containing amide groups has demonstrated their potential application as influenza virus inhibitors, targeting the viral RNA polymerase and showing efficacy against various influenza A strains . Researchers can readily functionalize the primary amine group to form amide, urea, or sulfonamide derivatives, or incorporate it into larger molecular architectures to explore new chemical space and structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(trifluoromethyl)quinolin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNGBSMTUJQKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265551
Record name 2-(Trifluoromethyl)-4-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-60-7
Record name 2-(Trifluoromethyl)-4-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-4-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Multi-Step Organic Synthesis

The synthesis of (2-(Trifluoromethyl)quinolin-4-yl)methanamine typically proceeds via multi-step organic reactions involving:

  • Formation of quinoline core structures with appropriate substitution.
  • Introduction of the trifluoromethyl group at the 2-position.
  • Functionalization at the 4-position to install the methanamine group.

A common approach includes the reaction of (2-aminoquinolin-4-yl)carbaldehyde with trifluoromethanesulfonic acid, which forms an intermediate carbamic acid. This intermediate undergoes condensation to yield the target methanamine-substituted quinoline.

Specific Reaction Conditions

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are preferred for their ability to dissolve reactants and stabilize intermediates.
  • Temperature: Reactions are typically carried out between 20°C and 130°C to optimize yield and selectivity.
  • Acids and Bases: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) facilitate condensation steps, while bases such as potassium carbonate or sodium hydroxide are used in hydrolysis or neutralization steps.
  • Catalysts: Use of catalysts like potassium carbonate or cesium carbonate enhances reaction efficiency, especially in substitution or coupling steps.

Industrial Scale Considerations

For industrial production, batch or continuous flow reactors are employed with automated control over temperature, pressure, and reactant feed rates to ensure consistent quality. Purification typically involves crystallization or chromatographic techniques to isolate the pure compound from by-products and unreacted materials.

Detailed Preparation Methodology

Step Description Reagents/Conditions Yield/Notes
1 Preparation of 4-formylquinoline intermediate Magnesiation of chloroquinoline derivatives using TMPMgCl·LiCl under mild conditions Yields up to 71% reported for 4-formylquinoline intermediates
2 Introduction of trifluoromethyl group Coupling with sodium vinyl trifluoroborate via Suzuki reaction High yield (~94%) of 4-vinylquinoline intermediate
3 Asymmetric dihydroxylation of vinylquinoline Use of AD-mix-α or AD-mix-β catalysts in t-BuOH/H2O at 0°C to obtain diol intermediates Enantiomerically pure diols obtained with retention of stereochemistry
4 Formation of epoxide intermediate Multi-step condensation retaining stereochemistry Key intermediate for amine substitution
5 Nucleophilic substitution with amine Reaction of epoxide intermediate with amines (e.g., methylamine) Target compound formed with high regioselectivity

This sequence highlights a sophisticated synthetic route involving modern organometallic and asymmetric catalysis techniques to achieve the desired substitution pattern and stereochemical purity.

Chemical Reaction Types Involved

Research Findings and Optimization

  • Use of continuous flow microreactors for magnesiation and electrophilic substitution steps has demonstrated improved yields and reaction control compared to batch processes.
  • Enantioselective synthesis methods enable preparation of enantiopure 4-aminoquinoline derivatives, which are important for biological activity studies.
  • Reaction conditions such as temperature, solvent choice, and reagent equivalents critically influence overall yield and purity.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Material 7-chloroquinoline or 4-hydroxyquinoline Readily available quinoline precursors
Key Reagents Sodium vinyl trifluoroborate, amines, AD-mix catalysts Facilitate trifluoromethylation and amination
Solvents DMF, t-BuOH/H2O mixture Polar aprotic and protic solvents for different steps
Temperature Range 0°C to 130°C Low temperature for asymmetric steps; higher for coupling
Reaction Time Minutes to hours Flow chemistry reduces time significantly
Yield Range 70% to 95% High yields achievable with optimized protocols
Purification Methods Crystallization, chromatography Essential for removing side products

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)quinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include a variety of quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

The compound's unique structure allows it to serve multiple roles in scientific research:

Chemistry

  • Building Block : It acts as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the reactivity and stability of derivatives formed from it.
  • Reagent in Organic Reactions : The compound is utilized in various organic reactions, including oxidation, reduction, and nucleophilic substitution, leading to a variety of quinoline derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

  • Biological Activity : Research indicates that (2-(Trifluoromethyl)quinolin-4-yl)methanamine exhibits antimicrobial and anticancer properties. Studies suggest its potential as a lead compound for developing new drugs targeting specific biological pathways.
  • Mechanism of Action : The compound has been shown to inhibit certain protein kinases involved in cell signaling, which can lead to apoptosis and cell cycle arrest in cancer cells. This mechanism underlines its potential therapeutic applications.

Medicine

  • Drug Development : Ongoing research is focused on its use as a precursor for developing novel therapeutics aimed at various diseases, including cancer. The compound's ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

  • Specialty Chemicals Production : It is employed in producing specialty chemicals, dyes, and materials with unique properties due to its distinctive chemical reactivity.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a scaffold for developing anticancer agents .

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial activity of this compound revealed promising results against several pathogenic bacteria and fungi. The mechanism was attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)quinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active sites of these enzymes, the compound can modulate their activity, leading to various biological effects such as apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison of Quinoline Derivatives
Compound Name Structural Features Biological Activity Application Reference
(2-(Trifluoromethyl)quinolin-4-yl)methanamine 2-CF₃, 4-CH₂NH₂ Not explicitly reported (inferred potential) Antiviral/anticancer (structural inference)
N1-(2,8-Bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine (MQA) 2,8-diCF₃, 4-NH(CH₂)₂NH₂ EC₅₀ = 0.80 ± 0.06 µM (ZIKV), SI = 243.75 Anti-Zika virus (ZIKV)
2-[(2,8-Bis(trifluoromethyl)quinolin-4-yl)amino]ethanol 2,8-diCF₃, 4-NHCH₂CH₂OH EC₅₀ = 0.80 ± 0.03 µM (ZIKV), SI = 236.25 Anti-ZIKV
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 7-CF₃, 4-NH(3,4,5-trimethoxyphenyl) Moderate antiproliferative activity (MCF-7 cells) Anticancer
[4-(2-(Trifluoromethyl)phenyl)oxan-4-yl]methanamine hydrochloride Oxane ring fused with 2-CF₃ phenyl, 4-CH₂NH₂ Not explicitly reported Structural analog for drug design

Key Observations

Impact of Trifluoromethyl Substitution :

  • The 2,8-bis(trifluoromethyl) analogs (e.g., MQA) exhibit potent anti-ZIKV activity (EC₅₀ = 0.80 µM), surpassing mefloquine (EC₅₀ = 3.6 µM) . The dual -CF₃ groups likely enhance viral polymerase inhibition by increasing lipophilicity and target binding .
  • In contrast, the single 2-CF₃ substitution in the target compound may reduce antiviral potency but improve selectivity due to fewer steric and electronic effects.

Role of the Amine Group :

  • Methanamine (-CH₂NH₂) : The primary amine in the target compound may offer favorable pharmacokinetics, such as enhanced solubility and blood-brain barrier penetration, compared to bulkier substituents.
  • Ethylenediamine (-NH(CH₂)₂NH₂) : In MQA, the extended amine chain improves hydrogen bonding with viral targets, contributing to its high selectivity index (SI = 243.75) .

Anticancer Activity: Analogs like 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine demonstrate moderate antiproliferative effects against breast cancer (MCF-7) cells, suggesting that electron-donating groups (e.g., trimethoxyphenyl) synergize with -CF₃ for cytotoxicity .

Biological Activity

(2-(Trifluoromethyl)quinolin-4-yl)methanamine is a synthetic compound belonging to the class of organofluorine compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a trifluoromethyl group attached to a quinoline ring, may enhance its biological efficacy.

  • Chemical Formula : C₁₂H₈F₆N₂
  • Molecular Weight : 284.19 g/mol

The compound's structure contributes to its lipophilicity and bioavailability, which are crucial for its interaction with biological targets.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties. Quinoline derivatives, in general, have been extensively studied for their efficacy against Plasmodium species, the causative agents of malaria.

  • Mechanism of Action : Quinoline derivatives are believed to inhibit the crystallization of hematin, a byproduct of hemoglobin degradation in malaria parasites. This inhibition is critical for preventing parasite survival and proliferation .

Antimicrobial Properties

In addition to its antimalarial activity, this compound has shown promise as an antimicrobial agent. Studies have demonstrated that quinoline derivatives possess activity against various pathogens, including bacteria and fungi.

  • Case Study : A series of quinoline derivatives were synthesized and tested for antimicrobial efficacy, revealing moderate to high activity against Staphylococcus aureus and other Gram-positive bacteria .

Antitubercular Activity

Quinoline derivatives have also been explored for their potential as anti-tuberculosis agents. The structural similarity of this compound to known antitubercular drugs suggests it may exhibit similar properties.

  • Research Findings : Studies have indicated that certain quinoline compounds show substantial activity against Mycobacterium tuberculosis, suggesting that further research into this compound could yield valuable insights into new treatments for tuberculosis .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the structure of this compound enhances its biological activity by influencing its electronic properties and lipophilicity. These modifications can lead to improved binding affinity to biological targets.

Compound NameStructureUnique Features
MefloquineMefloquine StructureEstablished antimalarial drug
2-Trifluoromethylquinoline2-Trifluoromethylquinoline StructureSimpler structure with retained activity
8-Hydroxyquinoline8-Hydroxyquinoline StructureKnown for chelation properties

Synthesis Methods

Various synthetic routes have been developed for creating this compound. These methods often involve multi-step reactions that incorporate trifluoromethylation techniques to introduce the trifluoromethyl group effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(Trifluoromethyl)quinolin-4-yl)methanamine
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(2-(Trifluoromethyl)quinolin-4-yl)methanamine

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